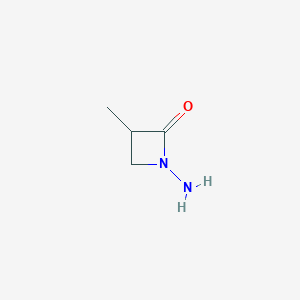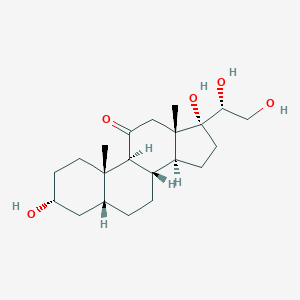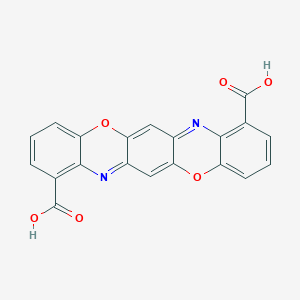
Triphenodioxazine-1,8-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PTDA is a heterocyclic organic compound that belongs to the family of dioxazines. It is a red-violet powder that is insoluble in water but soluble in organic solvents. PTDA has been used in various fields, including materials science, electronics, and organic synthesis. However, its potential applications in scientific research have recently been explored.
Mechanism Of Action
The mechanism of action of PTDA is not fully understood, but it is believed to involve the formation of a charge transfer complex with the target biomolecule. This complex can then undergo photoinduced electron transfer, leading to the generation of reactive oxygen species and subsequent cellular damage.
Biochemical And Physiological Effects
PTDA has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species. It has also been found to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. However, the exact biochemical and physiological effects of PTDA are still under investigation.
Advantages And Limitations For Lab Experiments
One advantage of PTDA is its high fluorescence quantum yield, which allows for sensitive detection in fluorescence imaging. It is also biocompatible, making it suitable for use in biological systems. However, PTDA has limitations in terms of stability and solubility, which can affect its performance in certain applications.
Future Directions
There are several future directions for PTDA research, including the development of new synthetic methods, the exploration of its potential as a theranostic agent, and the investigation of its interactions with various biomolecules. Additionally, the use of PTDA in combination with other imaging agents and drugs could enhance its efficacy and broaden its applications.
In conclusion, PTDA is a promising compound with potential applications in scientific research. Its unique optical properties and biocompatibility make it an ideal candidate for fluorescence imaging, bioimaging, and drug delivery. However, further research is needed to fully understand its mechanism of action and explore its potential in various applications.
Synthesis Methods
PTDA can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of a catalyst, followed by reduction and cyclization. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
PTDA has shown potential in various scientific research applications, including fluorescence imaging, bioimaging, and drug delivery. Its unique optical properties, such as high fluorescence quantum yield and large Stokes shift, make it an ideal candidate for fluorescence imaging. PTDA has also been used as a contrast agent in bioimaging due to its ability to selectively bind to certain biomolecules. In addition, PTDA has been explored as a drug delivery agent due to its biocompatibility and ability to encapsulate drugs.
properties
CAS RN |
136497-59-1 |
|---|---|
Product Name |
Triphenodioxazine-1,8-dicarboxylic acid |
Molecular Formula |
C20H10N2O6 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
[1,4]benzoxazino[3,2-i]phenoxazine-1,8-dicarboxylic acid |
InChI |
InChI=1S/C20H10N2O6/c23-19(24)9-3-1-5-13-17(9)21-11-8-16-12(7-15(11)27-13)22-18-10(20(25)26)4-2-6-14(18)28-16/h1-8H,(H,23,24)(H,25,26) |
InChI Key |
VCCQDVHRGCHIHS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC3=CC4=NC5=C(C=CC=C5OC4=CC3=N2)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=CC4=NC5=C(C=CC=C5OC4=CC3=N2)C(=O)O)C(=O)O |
Other CAS RN |
136497-59-1 |
synonyms |
TPODC triphenodioxazine-1,8-dicarboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



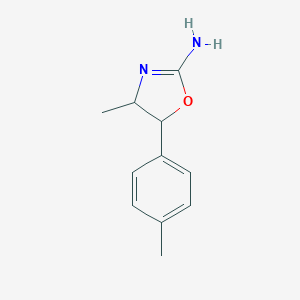
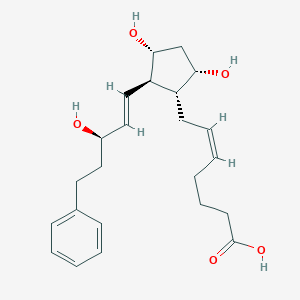
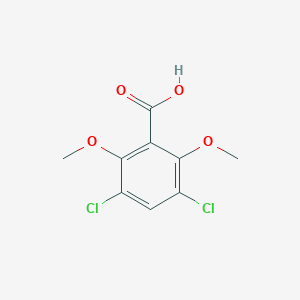

![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B145560.png)
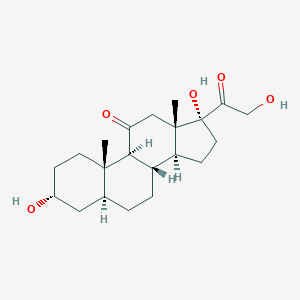
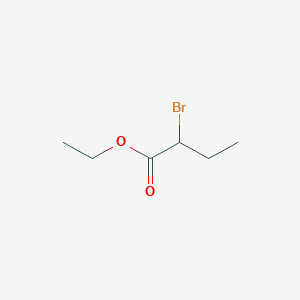
![ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145566.png)
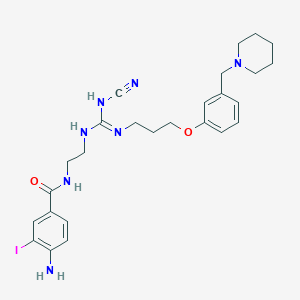
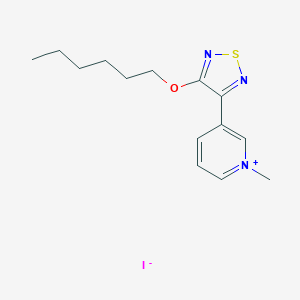
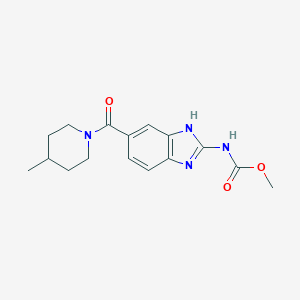
![ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate](/img/structure/B145573.png)
